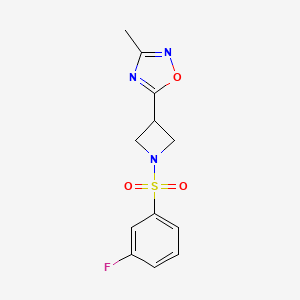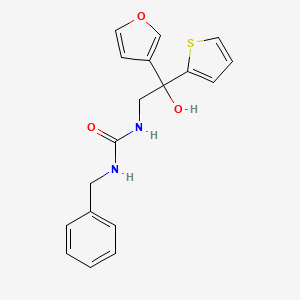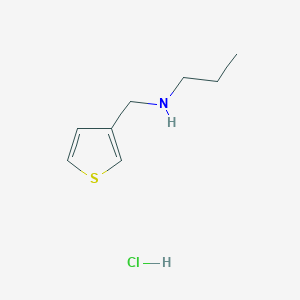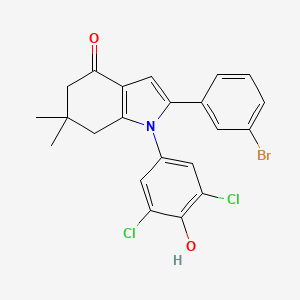
1-(3,5-Dichloro-4-hydroxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated and chlorinated organic compounds is often achieved through halogenation reactions. For instance, the bromination of 1-(4-hydroxyphenyl)dihydrouracil and its derivatives with bromine in refluxing acetic acid leads to various dibromo-hydroxyphenyl compounds as described in the second paper . This suggests that a similar approach could potentially be used for the synthesis of the compound , involving strategic halogenation steps to introduce the bromo and chloro groups at the desired positions on the aromatic rings.
Molecular Structure Analysis
The molecular structure of halogenated compounds is typically characterized by the presence of halogen atoms attached to the aromatic rings, which can significantly influence the electronic properties of the molecule. The presence of both bromo and chloro substituents in the compound would likely result in a molecule with distinct electronic characteristics due to the electron-withdrawing effects of these groups .
Chemical Reactions Analysis
Halogenated compounds such as those described in the papers can undergo various chemical reactions. For example, the dehydration reaction of trichloromethylated thiazoles leads to the formation of corresponding thiazoles with different substituents . This indicates that the compound "1-(3,5-Dichloro-4-hydroxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one" could also be reactive towards elimination reactions or could participate in further functionalization reactions at the halogen sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are often influenced by the nature and position of the substituents. The presence of halogens generally increases the density and molecular weight of the compound. The solubility can vary depending on the other functional groups present, as seen in the first paper where a solvatochromic dye is used for the determination of anionic surface-active agents . The compound , with both bromo and chloro substituents, would likely exhibit unique solubility characteristics and could potentially be used in similar analytical applications.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Analysis
Dibenzyl Bromophenols
A study identified various bromophenol derivatives, including those related to 3,5-dichloro-4-hydroxyphenyl compounds, from the brown alga Leathesia nana. These compounds demonstrated selective cytotoxicity against human cancer cell lines, highlighting their potential in cancer research (Xu et al., 2004).
Crystal Structure Analysis
Research on 3,5-dichloro-3',4'-dimethoxybiphenyl, a dihydroxylated metabolite of 3,4-dichlorobiphenyl, provided insights into its crystal structure, which can be useful for understanding the chemical properties and reactivity of similar compounds (Dhakal et al., 2019).
Biological and Pharmacological Properties
Tumor Inhibiting Compounds
A class of 1-alkyl-4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-6-hydroxyindoles showed affinity for the estrogen receptor and inhibited the growth of mammary carcinoma, indicating potential in cancer therapy (von Angerer & Prekajac, 1983).
Antimicrobial Activity
New thiourea derivatives, including those with 3,5-dichlorophenyl groups, demonstrated significant antimicrobial activity against various bacterial strains, suggesting their use in developing novel antimicrobial agents (Limban et al., 2011).
Environmental and Ecological Studies
- Fungal Metabolite Biotransformation: A study on the biotransformation of 3,5-dichloro-p-anisyl alcohol, a major fungal metabolite, under anaerobic conditions revealed its environmental fate and potential ecological impacts, which could be relevant for similar chlorinated compounds (Verhagen et al., 1998).
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-1-(3,5-dichloro-4-hydroxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrCl2NO2/c1-22(2)10-19-15(20(27)11-22)9-18(12-4-3-5-13(23)6-12)26(19)14-7-16(24)21(28)17(25)8-14/h3-9,28H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJRHBGFVGGUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=C(C(=C3)Cl)O)Cl)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloro-4-hydroxyphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501856.png)

![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)
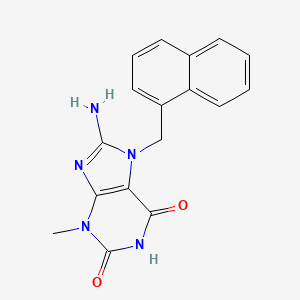
![benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
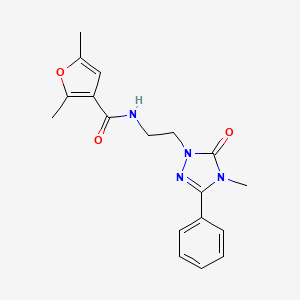
![5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2501866.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)
